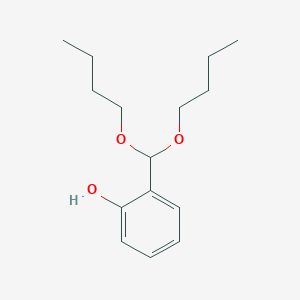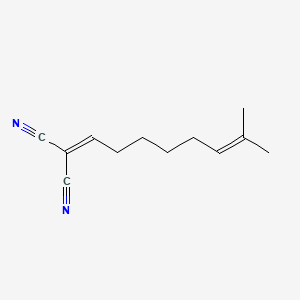
(7-Methyloct-6-en-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyloct-6-en-1-ylidene)propanedinitrile is an organic compound with the molecular formula C12H17N2 It is characterized by the presence of a nitrile group and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyloct-6-en-1-ylidene)propanedinitrile typically involves the reaction of 7-methyloct-6-en-1-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the nitrile group from malononitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(7-Methyloct-6-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often use reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the specific electrophile used, such as dibromo derivatives when using bromine.
Scientific Research Applications
(7-Methyloct-6-en-1-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Methyloct-6-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond allows for interactions with other molecules, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyloct-6-en-1-ylidene)malononitrile
- (7-Methyloct-6-en-1-ylidene)acetone
- (7-Methyloct-6-en-1-ylidene)benzaldehyde
Uniqueness
(7-Methyloct-6-en-1-ylidene)propanedinitrile is unique due to its specific combination of a nitrile group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
99298-56-3 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(7-methyloct-6-enylidene)propanedinitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)7-5-3-4-6-8-12(9-13)10-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
ILYYICMJOUCPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


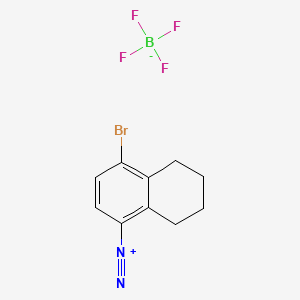
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
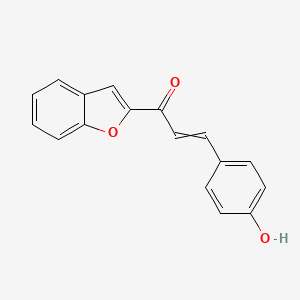

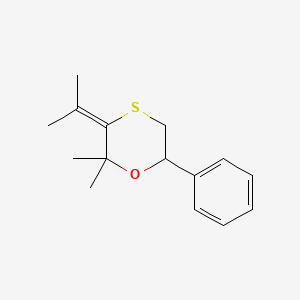
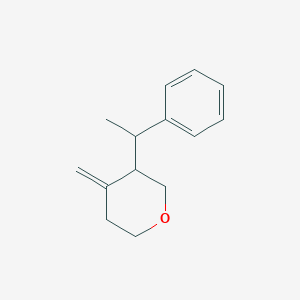
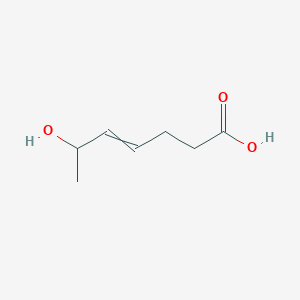
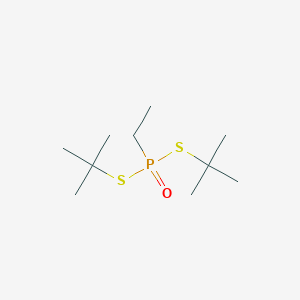
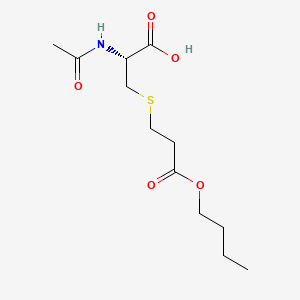

![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
